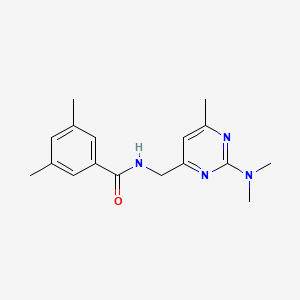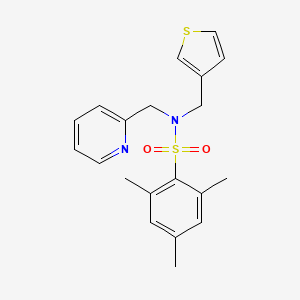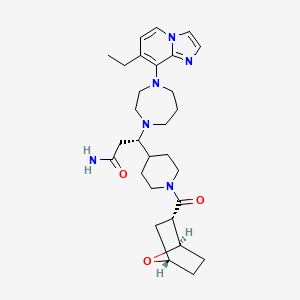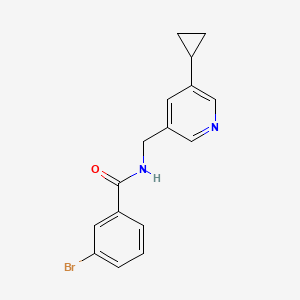![molecular formula C17H13N3O3S3 B2682609 N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896365-65-4](/img/structure/B2682609.png)
N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-(methylsulfonyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceuticals and biologically active compounds . It also contains a thiazole ring, a sulfur and nitrogen-containing heterocycle that is found in many important drugs .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The benzamide and methylsulfonyl groups might be susceptible to hydrolysis under acidic or basic conditions. The thiazole rings might undergo reactions at the sulfur or nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Applications Research indicates that derivatives of sulfonamide, a category to which our compound of interest presumably belongs, have shown promising antimalarial activity. A study highlighted the synthesis of sulfonamide derivatives exhibiting significant in vitro antimalarial activity. These compounds, including variations with benzothiazole groups, were characterized by their ADMET properties, demonstrating low cytotoxicity and potential for electron transfer capabilities due to their molecular structure, making them candidates for further investigation as antimalarial agents. Additionally, certain bisamides derivatives containing benzothiazole have shown preliminary antibacterial activities, suggesting their potential use in antiviral applications (Fahim & Ismael, 2021; Lu Ping, 2012).
Anticancer Properties Sulfonamide derivatives have also been investigated for their anticancer properties. Novel bisamide compounds containing a benzothiazole unit demonstrated antitumor activity against specific cancer cell lines in vitro, highlighting the potential therapeutic applications of these compounds in oncology. The detailed structural characterization and preliminary bioassays suggest these compounds could serve as a basis for developing new anticancer drugs (Lu Ping, 2012).
Chemical Synthesis and Material Science The compound and its derivatives find applications in chemical synthesis and material science as well. For instance, studies have explored the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions, indicating the compound’s utility in creating novel cyclic structures with potential applications ranging from pharmaceuticals to materials science. This synthesis pathway suggests the versatility of sulfonamide derivatives in chemical synthesis, offering a route to novel compounds with a wide range of applications (Greig, Tozer, & Wright, 2001).
Antioxidant Activity Moreover, certain sulfone and sulfonamide-linked heterocycles have been investigated for their antioxidant activity. This research suggests that derivatives of the compound could potentially serve as antioxidant agents, contributing to the study of oxidative stress-related diseases and the development of treatments based on mitigating oxidative damage (Padmaja et al., 2014).
Eigenschaften
IUPAC Name |
2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S3/c1-9-18-14-12(24-9)8-7-11-15(14)25-17(19-11)20-16(21)10-5-3-4-6-13(10)26(2,22)23/h3-8H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGHSQRIJIGYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CC=C4S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(methylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2682531.png)

![Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate](/img/structure/B2682534.png)
![9-(3-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2682535.png)
![1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2682536.png)

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2682539.png)
![3-[(5-Methylpyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2682540.png)

![(Z)-ethyl 2-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2682547.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2682549.png)